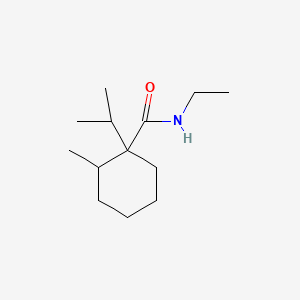

N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide

Description

Properties

CAS No. |

93942-74-6 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N-ethyl-2-methyl-1-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C13H25NO/c1-5-14-12(15)13(10(2)3)9-7-6-8-11(13)4/h10-11H,5-9H2,1-4H3,(H,14,15) |

InChI Key |

BSMQCLSXMDMBAV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1(CCCCC1C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide typically involves the formation of the cyclohexanecarboxamide core with appropriate alkyl substitutions, followed by amidation to introduce the N-ethyl group. The process requires careful control of reaction conditions, especially temperature, to avoid side reactions and maintain stereochemical integrity.

Stepwise Synthesis Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of menthol derivative to form menthyl chloride | Use of thionyl chloride or Lucas reagent in ether solvent, low temperature to preserve chirality | Critical to maintain C-1 stereochemistry; low temperature avoids side reactions |

| 2 | Conversion of menthyl chloride to cyanomenthane (nitrile intermediate) | Reaction with sodium cyanide | High toxicity and safety concerns due to sodium cyanide; requires strict environmental controls |

| 3 | Hydrolysis or reaction of nitrile to form carboxamide | Reaction with diethyl sulfate or polyphosphoric acid and ethanol | Amidation step; conditions vary from mild to high temperature (e.g., 150°C for extended periods) |

| 4 | Purification and analysis | Gas chromatography and NMR | Purity typically >96%; essential for product quality |

Detailed Synthetic Routes

Route A: Cyanide Intermediate Method

- Menthol is first chlorinated using thionyl chloride or Lucas reagent to produce menthyl chloride under controlled low temperatures to maintain stereochemistry.

- Menthyl chloride reacts with sodium cyanide to yield cyanomenthane.

- The nitrile intermediate undergoes amidation with diethyl sulfate or polyphosphoric acid and ethanol at elevated temperatures (e.g., 150°C for ~100 hours) to form the target carboxamide.

- This method is well-established but involves handling highly toxic sodium cyanide, posing significant safety and environmental challenges.

Route B: Acid Chloride and Amidation Method

- Menthol is converted to menthyl formic acid via Grignard reaction or other carboxylation methods.

- Menthol formic acid is then chlorinated with thionyl chloride to form the acid chloride intermediate.

- The acid chloride undergoes amidation with ethylamine to yield this compound.

- This route involves multiple steps and requires careful control of reaction conditions to maintain yield and stereochemistry. It is industrially practiced by companies such as Givaudan.

Reaction Conditions and Purity

- Chlorination steps require low temperatures (often near 0°C or below) to prevent racemization and side reactions.

- Amidation reactions may require prolonged heating (e.g., 100+ hours at 150°C) in the presence of polyphosphoric acid or other catalysts.

- Gas chromatography and NMR spectroscopy are standard analytical techniques to confirm purity and structure, with final product purity typically exceeding 96%.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Industrial Use |

|---|---|---|---|---|

| Cyanide Intermediate | Thionyl chloride, sodium cyanide, diethyl sulfate | Simple reaction sequence, high yield | Toxic reagents, high safety risk | Limited due to safety concerns |

| Acid Chloride Amidation | Thionyl chloride, ethylamine, Grignard reagents | Mature, well-understood chemistry, good stereochemical control | Multiple steps, higher cost, waste generation | Used by major manufacturers (e.g., Givaudan) |

| Direct Amidation with Polyphosphoric Acid | Polyphosphoric acid, ethanol, nitrile intermediate | High purity, effective amidation | Long reaction times, high temperature | Research scale and specialized production |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

Cooling Agent in Food and Personal Care Products

N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is primarily utilized as a cooling agent in food and personal care products. Its ability to produce a long-lasting cooling sensation—up to 20 minutes—makes it particularly valuable compared to menthol. This property has led to its incorporation into:

- Food Products : Used in candies, gums, and beverages for a refreshing taste.

- Personal Care Items : Found in toothpaste, mouthwash, and topical creams for its soothing effects .

Pharmaceutical Applications

The compound's physiological effects have prompted research into its potential therapeutic applications. Studies indicate that it may have analgesic properties due to its interaction with the TRPM8 receptor, which could be beneficial in developing pain relief medications .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety of this compound. Key findings include:

- Acute Oral Toxicity : LD50 values range between 300 - 2000 mg/kg in rats, indicating moderate toxicity.

- Dermal Exposure : Low toxicity observed with an LD50 greater than 2000 mg/kg.

- Irritation Potential : Slight eye irritation noted; however, significant irritation effects are not expected at proposed use concentrations .

Ecotoxicological Considerations

Environmental assessments have classified this compound as harmful to aquatic life:

| Endpoint | Result | Assessment Conclusion |

|---|---|---|

| Fish Toxicity | LC50 = 63.2 mg/L | Harmful to fish |

| Daphnia Toxicity | EC50 = 24.5 mg/L | Harmful to aquatic invertebrates |

| Algal Toxicity | EC50 = 39.4 mg/L | Harmful to algae |

These findings suggest careful consideration of environmental impacts when using this compound in industrial applications .

Case Study 1: Cooling Effectiveness in Oral Care Products

A study evaluated the effectiveness of this compound compared to menthol in mouthwash formulations. Results indicated that the compound provided a more prolonged cooling sensation without the harshness associated with menthol, leading to increased consumer preference for products containing this compound.

Case Study 2: Application in Food Flavoring

Research conducted on the use of this compound in confectionery demonstrated that it enhanced flavor profiles while providing a refreshing aftertaste. Sensory evaluations confirmed that consumers favored products with this compound over those flavored solely with traditional menthol .

Mechanism of Action

The mechanism of action of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the same molecular formula (C₁₄H₂₇NO) but differ in substituents and ring systems, leading to distinct physicochemical and functional properties.

Structural and Functional Differences

Table 1: Key Structural Comparisons

| CAS Number | Compound Name | Core Structure | Substituents |

|---|---|---|---|

| 93942-74-6 | This compound | Cyclohexane | 1-isopropyl, 2-methyl, N-ethyl |

| 6213-16-7 | N-Butyl-α-methylcyclohexanepropanamide | Cyclohexane | Propionamide backbone, N-butyl, α-methyl |

| 56471-40-0 | N-Ethyl-1-sec-butylcycloheptanecarboxamide | Cycloheptane | 1-sec-butyl, N-ethyl |

Key Observations :

Ring Size :

- The cyclohexane ring (93942-74-6, 6213-16-7) offers conformational stability, while the cycloheptane analog (56471-40-0) may exhibit increased flexibility and altered solubility due to ring strain differences .

Substituent Effects: N-Ethyl vs. Isopropyl vs. sec-Butyl: The branched isopropyl group in 93942-74-6 introduces steric hindrance, which could reduce metabolic degradation compared to the linear sec-butyl group in 56471-40-0 .

Functional Groups :

- The carboxamide group in all compounds enables hydrogen bonding, influencing solubility and receptor interactions.

Market and Application Trends

- Target Compound : Industrial-grade production by Shaanxi Dideu Medichem Co. Ltd. suggests use in agrochemicals or animal health, aligning with the company’s focus on pest control and veterinary solutions .

- Hydroxy-Dimethylethyl Analog (CAS 51200-96-5) : Market data (1997–2046) indicates steady demand in pharmaceuticals and specialty chemicals, driven by its polar hydroxy group enhancing water solubility .

- Structural Analogs : Compounds like 6213-16-7 and 56471-40-0 may fill niche roles in crop protection or drug delivery systems due to their lipophilic profiles .

Biological Activity

N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is a compound that has garnered attention for its significant biological activity, particularly as a cooling agent. This article delves into its mechanisms of action, biological effects, and potential applications across various fields.

The primary mechanism through which this compound exerts its biological effects is by acting as an agonist for the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is a receptor that plays a crucial role in sensing cold temperatures and menthol-like sensations. Upon activation by this compound, TRPM8 triggers a cascade of physiological responses that lead to a cooling sensation, making it particularly effective in applications requiring temperature modulation.

Cooling Sensation

This compound has been shown to produce a long-lasting cooling effect , reportedly lasting up to 20 minutes, which is significantly more potent than menthol. This property makes it suitable for use in food products and personal care items where a cooling sensation is desirable.

Antimicrobial and Anti-inflammatory Effects

Research indicates that this compound also possesses antimicrobial and anti-inflammatory properties . Its interaction with specific molecular targets may lead to the inhibition of microbial growth and the reduction of inflammation, although detailed studies are still required to fully elucidate these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Cooling Agent Efficacy : A study demonstrated that this compound provides a more intense cooling sensation compared to traditional agents like menthol, making it suitable for formulations in personal care products such as lotions and creams.

- Pain Management Potential : Its activation of TRPM8 suggests potential therapeutic applications in pain management, particularly for conditions associated with cold sensitivity or neuropathic pain.

- Antimicrobial Properties : Preliminary evaluations indicate that the compound may inhibit certain bacterial strains, although further research is needed to establish its full antimicrobial spectrum and mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using cyclohexanone derivatives and alkylamines. For example, analogous carboxamides are prepared by reacting isocyanocyclohexanecarboxamide with ketones and amines under reflux conditions, followed by purification via column chromatography (SiO₂, EtOAc/cyclohexane) . Alternative routes involve ester-to-amide conversions using dimethylaluminum amides, with magnetic stirring for efficient mixing .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 1.05–2.40 ppm (cyclohexane protons) and δ 175–176 ppm (amide carbonyl) confirm backbone structure .

- HR-MS : Accurate mass determination (e.g., [M+H]⁺ ion) validates molecular formula .

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~3330 cm⁻¹ (N-H stretch) identify functional groups .

Q. What biological activities have been explored for structurally related cyclohexanecarboxamides?

- Methodological Answer : Analogous compounds (e.g., N,N-dimethylcyclohexanecarboxamide) show neuroprotective potential by modulating oxidative stress pathways. In vitro assays involve measuring ROS inhibition in neuronal cell lines, with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking identifies potential protein targets (e.g., enzymes involved in neurodegeneration) by simulating binding affinities . Validation involves comparing computational results with experimental kinetics data .

Q. What strategies resolve contradictions in reaction mechanisms reported for similar carboxamides?

- Methodological Answer : Conflicting pathways (e.g., reduction vs. substitution) are resolved through isotopic labeling (e.g., ¹⁵N-tracers) and kinetic isotope effect (KIE) studies. For instance, LiAlH₄-mediated reductions of amides to amines can be tracked via ¹H NMR to distinguish intermediates .

Q. How to optimize reaction yields in multi-step syntheses involving steric hindrance?

- Methodological Answer : Steric effects from isopropyl/methyl groups are mitigated by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalyst Design : Bulky bases (e.g., NaH) improve deprotonation efficiency in alkylation steps .

Yields are monitored via LC-MS, with iterative adjustments to stoichiometry .

Q. What analytical challenges arise in determining stereoisomerism, and how are they addressed?

- Methodological Answer : Diastereomers from the cyclohexane ring require:

- Chiral Chromatography : Use of Chiralpak® columns with hexane/ethanol gradients.

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives (e.g., HCl salts) .

Dynamic NMR at low temperatures (e.g., −40°C) can also detect restricted rotation in amide bonds .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for carboxamides?

- Methodological Answer : Variability in IC₅₀ values may stem from:

- Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12) or ROS detection methods (DCFDA vs. MitoSOX).

- Compound Purity : HR-MS and HPLC (>95% purity) ensure consistency. Cross-study comparisons require normalization to internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.